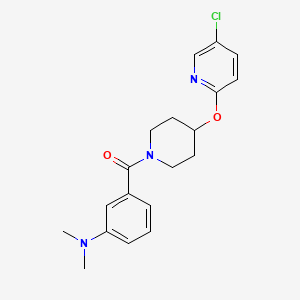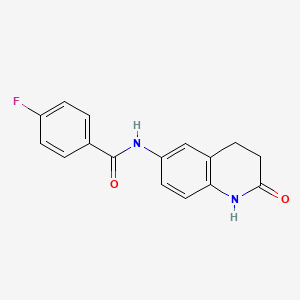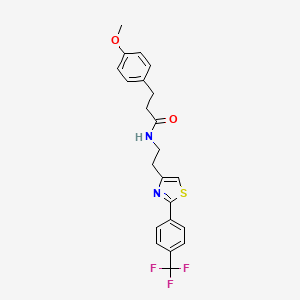
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Scientific Research Applications
1. Structural and Spectroscopic Studies
Compounds structurally related to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone have been extensively studied for their structural and spectroscopic properties. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized by spectroscopic techniques, revealing details like chair conformation of the piperidine ring and intra- and intermolecular hydrogen bonds in its crystal structure (Karthik et al., 2021).
2. Synthesis and Potential Medicinal Applications
Compounds with structural similarities have been synthesized and evaluated for potential medicinal applications. For instance, the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and their in vitro antimicrobial activities have been documented, showing promising results against certain bacterial and fungal strains (Mallesha & Mohana, 2014). Another study discusses the neuroprotective activities of aryloxyethylamine derivatives in vitro and in vivo, highlighting their potential as agents in anti-ischemic stroke therapies (Zhong et al., 2020).
3. Crystal Structure Analysis
Crystal structure analysis of compounds closely related to the specified chemical reveals insights into their molecular arrangements and interactions. The crystal structure of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone was examined, showing distinct dihedral angles and intermolecular hydrogen bonding patterns (Revathi et al., 2015).
4. Synthesis Techniques and Antimicrobial Activity
Various synthesis techniques and the resultant antimicrobial activity of structurally similar compounds have been explored. This includes the synthesis of pyrazoline derivatives and their evaluation as anti-inflammatory and antibacterial agents, offering a potential template for novel drug development (Ravula et al., 2016).
5. Anticancer Potential
The anticancer potential of piperidine derivatives has been investigated, with compounds showing inhibitory effects on human leukemia cell growth, indicating their relevance in cancer treatment research (Vinaya et al., 2011).
6. Molecular Docking Studies
Molecular docking studies of related compounds have been conducted to understand their interactions with biological targets, which is crucial for drug discovery and design. One such study analyzed the molecular structure, spectroscopic properties, and docking of a pyrazol-1-yl derivative for antimicrobial activity (Sivakumar et al., 2021).
properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-22(2)16-5-3-4-14(12-16)19(24)23-10-8-17(9-11-23)25-18-7-6-15(20)13-21-18/h3-7,12-13,17H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMOPLCIWSCCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380276.png)
![4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2380277.png)


![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2380281.png)
![1-(2-Ethoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2380283.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380287.png)

![(3,5-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2380289.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2380291.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione](/img/structure/B2380292.png)